

Pteroenone: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroenone is a naturally occurring β -hydroxy ketone isolated from the Antarctic pteropod Clione antarctica. It functions as a potent chemical defense mechanism, deterring predation from various fish species. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pteroenone**, details on its isolation and synthesis, and a summary of its biological activity. Notably, while its role as an antifeedant is established, the specific molecular signaling pathways modulated by **Pteroenone** have not yet been elucidated in the scientific literature. This document aims to consolidate the current knowledge and highlight areas for future research.

Physicochemical Properties

Pteroenone is a C14 aliphatic β -hydroxy ketone. While a full experimental characterization of its physical properties is not widely available, its fundamental chemical identifiers and computed properties have been established.



Property	Value	Reference
Molecular Formula	C14H24O2	[1]
Molecular Weight	224.34 g/mol	[1]
IUPAC Name	(5R,6S,7E,9E)-6-hydroxy- 5,7,9-trimethylundeca-7,9- dien-4-one	[1]
CAS Number	160791-63-9	[1]
XLogP3-AA	3.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	6	[1]
Exact Mass	224.177630004 Da	[1]
Monoisotopic Mass	224.177630004 Da	[1]
Topological Polar Surface Area	37.3 Ų	[1]
Melting Point	Data not available	_
Boiling Point	Data not available	_
Solubility	Data not available	_
Specific Rotation	Data not available	

Spectroscopic Data

Detailed spectroscopic data for **Pteroenone** would have been reported in the primary literature describing its isolation and characterization. However, this specific data is not available in the reviewed search results. Generally, the spectra for a β -hydroxy ketone would exhibit the following characteristic features:



Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to olefinic protons, a proton on the carbon bearing the hydroxyl group, protons alpha to the carbonyl group, and methyl protons.
¹³ C NMR	A signal for the carbonyl carbon (typically δ > 200 ppm), signals for the carbons of the double bonds, a signal for the carbon attached to the hydroxyl group, and signals for the aliphatic carbons.
IR	A strong absorption band for the C=O stretch (typically around 1715 cm ⁻¹), a broad absorption for the O-H stretch (around 3500-3200 cm ⁻¹), and absorptions for C=C stretches.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the molecule, along with fragmentation patterns characteristic of the loss of water, alkyl chains, and other functional groups.

Experimental Protocols Isolation of Pteroenone from Clione antarctica

Pteroenone was first isolated from the whole tissues of the Antarctic pteropod Clione antarctica. The general workflow for such an isolation of a natural product is depicted below. The process involves extraction from the biological source, followed by chromatographic separation and purification.





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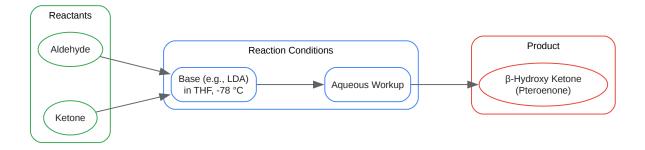
Fig. 1: Generalized workflow for the isolation of **Pteroenone**.

Methodology:

- Extraction: Whole tissues of Clione antarctica are homogenized in a suitable organic solvent system (e.g., a mixture of methanol and dichloromethane) to extract the small molecules. The solvent is then evaporated to yield a crude extract.
- Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. Elution with a gradient of solvents (e.g., hexane and ethyl acetate) separates the components based on polarity, yielding semi-purified fractions.
- High-Pressure Liquid Chromatography (HPLC): The fractions containing **Pteroenone** are further purified by HPLC, typically using a reversed-phase column, to yield the pure compound.

Synthesis of Pteroenone

The synthesis of (+)-**Pteroenone** has been achieved, with a key step being an anti-/synselective aldol reaction. Below is a representative scheme and a general protocol for the synthesis of a β -hydroxy ketone via an aldol reaction.



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Fig. 2: General scheme for β -hydroxy ketone synthesis.



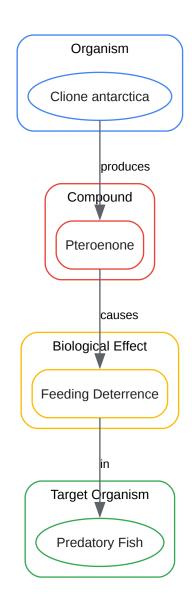
Representative Experimental Protocol (Aldol Reaction):

- Enolate Formation: A solution of a suitable ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
- Aldol Addition: The corresponding aldehyde, dissolved in anhydrous THF, is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur.
- Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired β-hydroxy ketone.

Biological Activity and Signaling Pathways Biological Activity

Pteroenone serves as a chemical defense metabolite for Clione antarctica. It has been shown to be a potent antifeedant against certain species of Antarctic fish.[2] The pteropod produces this compound itself, as it is not found in its diet.[2] Concentrations of **Pteroenone** in the pteropod's tissues are significantly higher than the minimum concentration required to deter feeding in predators.[2]





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Fig. 3: Defensive mechanism of Pteroenone.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific molecular targets or signaling pathways that are modulated by **Pteroenone** to exert its antifeedant effects. This represents a significant knowledge gap and an area for future research. The mechanism could involve interaction with taste receptors, neuronal signaling pathways, or other cellular processes in the predator that lead to feeding aversion.





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Fig. 4: Unknown signaling pathway of Pteroenone.

Conclusion and Future Directions

Pteroenone is a fascinating natural product with a well-defined ecological role. While its basic chemical structure and a method for its synthesis are known, there is a significant lack of detailed experimental data on its physical properties and a complete void in the understanding of its molecular mechanism of action. Future research should focus on:

- Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and other physical constants.
- Detailed Spectroscopic Analysis: Publication of fully assigned ¹H and ¹³C NMR, IR, and high-resolution mass spectra.
- Elucidation of the Mechanism of Action: Identification of the molecular targets and signaling
 pathways responsible for the antifeedant properties of **Pteroenone**. This could involve
 studies on gustatory receptors, neurobiology, and cellular assays on predator-derived cell
 lines.
- Exploration of Other Biological Activities: Screening **Pteroenone** for other potential pharmacological activities, given its unique structure.

A deeper understanding of **Pteroenone** could provide insights into chemical ecology, predatorprey interactions in extreme environments, and potentially lead to the discovery of new bioactive compounds with applications in drug development.

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